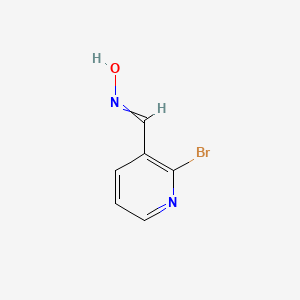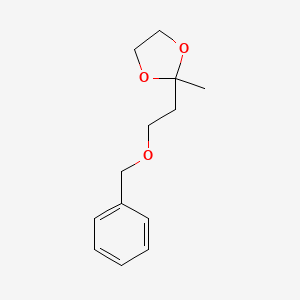![molecular formula C22H27BrO B8606560 2-Bromo-1-{4'-octyl-[1,1'-biphenyl]-4-YL}ethan-1-one](/img/structure/B8606560.png)
2-Bromo-1-{4'-octyl-[1,1'-biphenyl]-4-YL}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromoacetyl-4’-octylbiphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromoacetyl group at the 4-position and an octyl group at the 4’-position of the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromoacetyl-4’-octylbiphenyl typically involves the bromination of acetylated biphenyl derivatives followed by the introduction of an octyl group. One common method is the Friedel-Crafts acylation of biphenyl with bromoacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting bromoacetylated biphenyl can then be subjected to a Grignard reaction with octylmagnesium bromide to introduce the octyl group.
Industrial Production Methods
Industrial production of 4-Bromoacetyl-4’-octylbiphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromoacetyl-4’-octylbiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The acetyl group can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.
Coupling Reactions: The biphenyl core can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products Formed
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromoacetyl-4’-octylbiphenyl has several scientific research applications, including:
Materials Science: Used in the synthesis of liquid crystals and organic semiconductors due to its biphenyl core and functional groups.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-Bromoacetyl-4’-octylbiphenyl depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, leading to various biochemical effects. For example, the bromoacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The biphenyl core can also interact with hydrophobic regions of biomolecules, affecting their structure and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenylacetic Acid: Contains a bromine atom in the para position of phenylacetic acid.
4-Bromoacetylbiphenyl: Lacks the octyl group present in 4-Bromoacetyl-4’-octylbiphenyl.
4-Octylbiphenyl: Lacks the bromoacetyl group present in 4-Bromoacetyl-4’-octylbiphenyl.
Uniqueness
4-Bromoacetyl-4’-octylbiphenyl is unique due to the presence of both the bromoacetyl and octyl groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C22H27BrO |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
2-bromo-1-[4-(4-octylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C22H27BrO/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)20-13-15-21(16-14-20)22(24)17-23/h9-16H,2-8,17H2,1H3 |
InChI-Schlüssel |
IKNNMFOQCUXFSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[Ethyl(phenyl)amino]ethane-1-sulfonyl fluoride](/img/structure/B8606521.png)

![[4-(4-Methyl-piperazin-1-yl)-phenyl]-acetic acid](/img/structure/B8606530.png)

![4'-(Octyloxy)[1,1'-biphenyl]-4-amine](/img/structure/B8606542.png)

![1-{4-[(Difluoromethyl)sulfanyl]phenyl}-1H-tetrazole](/img/structure/B8606572.png)
